
A-317491
描述
五氟苯磺酰荧光素是一种专门的荧光探针,主要用于检测各种生物和化学体系中的过氧化氢 (H₂O₂) 水平。 该化合物在正常条件下不具有荧光性,但在与过氧化氢反应后会变得高度荧光,使其成为监测细胞中氧化应激和相关过程的绝佳工具 .
准备方法
合成路线和反应条件
五氟苯磺酰荧光素的合成通常涉及荧光素与五氟苯磺酰氯的反应。该反应在诸如二氯甲烷或四氢呋喃的有机溶剂中进行,通常在三乙胺等碱的存在下进行,以中和生成的盐酸。 反应条件通常需要控制温度,通常在室温附近,以确保反应物和产物的稳定性 .
工业生产方法
五氟苯磺酰荧光素的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产物进行纯化以去除任何杂质 .
化学反应分析
Stability and Pharmacokinetics
A-317491 exhibits high systemic bioavailability (∼80%) in rats after subcutaneous administration, with an 11-hour plasma half-life and >99% protein binding. Pharmacokinetic studies confirm it does not undergo detectable metabolism in human or rat liver microsomes, suggesting stability against oxidation or glucuronidation .
Receptor Interactions and Biochemical Reactions
This compound acts as a competitive antagonist of P2X3/P2X2/3 receptors, blocking α,β-meATP-induced calcium flux with stereospecificity (S-enantiomer > R-enantiomer) .
Key Binding Data
Receptor/Activity | This compound (Ki, nM) | A-317344 (Ki, nM) |
---|---|---|
Rat P2X3 | 22 ± 8 | >7,300 |
Human P2X3 | 22 ± 3 | >10,000 |
Rat P2X2/3 | 92 ± 11 | 1,300 ± 30 |
Human P2X2/3 | 9 ± 2 | 1,100 ± 200 |
Table 1 from |
In electrophysiological studies, this compound reversibly blocks P2X3-mediated currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 15 nM .
Formulation Chemistry
This compound-loaded nanoparticles (NLC/A-317491) were prepared via solvent diffusion, using monostearin and oleic acid as lipid matrices. Encapsulation efficiency (EE%) was 75.5% ± 4.94% , with delayed drug release kinetics (58.8% cumulative release over 72 hours) .
-
CSOSA (glycolipid-like polymer) : Synthesized via coupling carboxyl groups of SA with amino groups of CSO using EDC .
-
Stability in Nanoparticles : CSOSA-coated NLC/A-317491 showed enhanced hydrophilic modification , facilitating sustained this compound release compared to uncoated NLC .
Selectivity Profile
This compound demonstrates high selectivity over other P2X receptors (e.g., P2X1, P2X2, P2X4) and P2Y2 receptors, with Ki values >2.5 μM . Weak δ-opioid receptor affinity (IC50 ≈ 5 μM) is noted, but no significant activity at μ- or κ-opioid receptors .
Analytical Methods
-
HPLC Analysis : A gradient mobile phase (water/acetonitrile with trifluoroacetic acid) and UV detection at 210 nm were used to quantify this compound encapsulation in nanoparticles .
-
Binding Studies : Fluorescence-based calcium assays (e.g., fluo-4 AM) and electrophysiological recordings confirmed receptor blockade .
科学研究应用
Scientific Research Applications
A-317491 has been investigated in multiple preclinical studies for its efficacy in treating various pain conditions:
- Chronic Inflammatory Pain :
-
Neuropathic Pain :
- Studies have shown that this compound effectively alleviates mechanical allodynia and thermal hyperalgesia following nerve injury models such as chronic constriction injury (CCI) and L5-L6 nerve ligation. The ED50 values for these conditions ranged from 10 to 15 micromol/kg when administered subcutaneously .
- Detrusor Hyperreflexia :
Case Study 1: Chronic Pain Management
In a study published by McGaraughty et al., this compound was shown to significantly reduce pain behaviors in rat models of chronic inflammatory pain. The compound was administered via intrathecal injection, resulting in a marked decrease in nocifensive behaviors during both acute and chronic phases of pain assessment using the formalin test .
Case Study 2: Neuropathic Pain Relief
Another pivotal study explored the effects of this compound on neuropathic pain resulting from nerve injury. The findings indicated that systemic administration of this compound effectively reduced both thermal hyperalgesia and mechanical allodynia, highlighting its potential as a therapeutic agent for neuropathic pain conditions .
Comparative Data Table
Application Area | Model | Administration Route | ED50 (nmol) | Effectiveness |
---|---|---|---|---|
Chronic Inflammatory Pain | CFA Model | Intrathecal | ~30 | Significant reduction in hyperalgesia |
Neuropathic Pain | CCI Model | Subcutaneous | 10-15 | Effective relief from allodynia |
Detrusor Hyperreflexia | Spinal Cord Injury Model | Intrathecal | Not specified | Mitigation of hyperreflexia |
作用机制
五氟苯磺酰荧光素发挥作用的机制涉及过氧化氢对磺酰基键的选择性水解。该反应释放出荧光素,荧光素具有高度荧光。 该反应的分子靶标是磺酰基,该途径涉及磺酰基键的断裂,导致荧光素的形成 .
相似化合物的比较
与其他荧光探针相比,五氟苯磺酰荧光素是独特的,因为它对过氧化氢具有高度选择性,并且具有非氧化作用机制。类似的化合物包括:
二氢乙啶 (DHE): 用于检测超氧化物阴离子,但缺乏对过氧化氢的选择性.
Amplex Red: 另一种过氧化氢探针,但它需要辣根过氧化物酶的存在才能产生荧光,这使得它不像五氟苯磺酰荧光素那样直接.
2’,7’-二氯二氢荧光素二乙酸酯 (DCFH-DA): 一种通用的活性氧物质探针,但它不像五氟苯磺酰荧光素那样对过氧化氢具有选择性.
生物活性
A-317491 is a selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that play a significant role in nociceptive signaling. This compound has been extensively studied for its biological activity, particularly in the context of chronic inflammatory and neuropathic pain.
This compound exhibits high affinity for blocking P2X3 and P2X2/3 receptor-mediated calcium flux, with inhibition constants (Ki) ranging from 22 to 92 nM across various species (human and rat) . The compound demonstrates stereospecificity, as its R-enantiomer (A-317344) shows significantly lower activity at these receptors .
Key Characteristics
- Selectivity : High selectivity over other P2 receptors and neurotransmitter receptors (IC50 > 10 µM) .
- Antinociceptive Activity : Effective in reducing thermal hyperalgesia and mechanical allodynia in rat models of chronic pain .
- Administration Routes : Effective via both intrathecal and intraplantar administration, with varying efficacy depending on the model of pain .
Chronic Pain Models
This compound has shown significant antinociceptive effects in various models of chronic pain, including:
- Complete Freund's Adjuvant (CFA) Model : Exhibited an effective dose (ED50) of approximately 30 nmol when administered intrathecally .
- Chronic Constriction Injury (CCI) Model : Demonstrated an ED50 of 10 nmol for both thermal hyperalgesia and mechanical allodynia .
Acute Pain Models
Interestingly, this compound was ineffective in reducing nociception in acute pain models, such as postoperative pain or visceral pain, indicating a specific role in chronic pain pathways .
Comparative Efficacy Table
Pain Model | Administration Route | ED50 (nmol) | Efficacy |
---|---|---|---|
CFA | Intrathecal | 30 | Significant |
CCI | Intrathecal | 10 | Significant |
Carrageenan | Intraplantar | >300 | Less effective |
Acute Pain | Various | >100 | Ineffective |
Study on Antinociceptive Effects
In a study assessing the antinociceptive effects of this compound, researchers found that intraplantar administration significantly reduced nocifensive behaviors in both phases of the formalin assay. The results indicated a 40% reduction in the first phase and a 37% reduction in the second phase compared to vehicle-treated controls .
Role of P2X Receptors
Further research indicates that both spinal and peripheral P2X3 receptors contribute to nociceptive transmission. The blockade by this compound suggests potential therapeutic applications for managing chronic pain conditions without affecting acute pain responses .
属性
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197185 | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475205-49-3 | |
Record name | A-317491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-317491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-317491 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。